molecular formula C14H16ClNO3S2 B2525860 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1351622-72-4

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2525860
CAS No.: 1351622-72-4
M. Wt: 345.86
InChI Key: FBRGHYCDHXEELT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Oxidation Mechanisms : Research on water-soluble organic compounds, including sulfonamides and chloro-substituted molecules, shows selective oxidation by aqueous platinum salts, highlighting potential applications in organic synthesis and catalysis (Labinger et al., 1993).

  • Electropolymerization : Studies involving electropolymerization of thiophene derivatives in the presence of sulfonate groups suggest applications in conducting polymers and materials science. The polymer films derived from these processes demonstrate unique electrical properties and structural characteristics (Lima et al., 1998).

  • Polymeric Material Functionalization : The synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers via thiol-ene photopolymerization indicates potential for functionalizing polymeric materials with sulfonamide groups, enhancing their utility in various industrial applications (Hori et al., 2011).

Pharmacology and Bioactive Compounds

  • Antibacterial and Antifungal Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting that chloro- and methyl-substituted benzenesulfonamides could serve as templates for developing new antimicrobial agents (Żołnowska et al., 2013).

  • Inhibition of Human Carbonic Anhydrase Isozymes : Research on sulfonamide derivatives has demonstrated inhibitory activity against human carbonic anhydrase isozymes, which are targets for the treatment of various diseases, including glaucoma and cancer. This highlights the therapeutic potential of chloro- and methyl-substituted benzenesulfonamides in medicinal chemistry (Żołnowska et al., 2018).

  • Synthesis of Anticancer Compounds : The synthesis and characterization of derivatives of N-aryl-hydroxybenzenesulfonamide have shown potential anticancer properties, indicating the role of sulfonamide derivatives in the development of new anticancer drugs (Shen Jun-ju, 2004).

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-9-6-7-20-14(9)12(17)8-16-21(18,19)13-5-3-4-11(15)10(13)2/h3-7,12,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRGHYCDHXEELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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